Cas no 21375-88-2 (Benzene,1-bromo-2-(2-phenylethynyl)-)

Benzene,1-bromo-2-(2-phenylethynyl)- is a brominated aromatic compound featuring a phenylethynyl substituent at the ortho position relative to the bromine atom. This structure makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Sonogashira or Suzuki couplings, where the bromine serves as a reactive site for palladium-catalyzed transformations. The phenylethynyl group enhances its utility in constructing conjugated systems, which are relevant in materials science and pharmaceuticals. Its well-defined reactivity and stability under controlled conditions make it suitable for precise synthetic applications. Proper handling is required due to the presence of a reactive bromine moiety.
Benzene,1-bromo-2-(2-phenylethynyl)- structure
21375-88-2 structure
Product Name:Benzene,1-bromo-2-(2-phenylethynyl)-
CAS No:21375-88-2
MF:C14H9Br
MW:257.125262975693
CID:242281
PubChem ID:11032519
Update Time:2025-10-31

Benzene,1-bromo-2-(2-phenylethynyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-bromo-2-(2-phenylethynyl)-
    • 1-bromo-2-(2-phenylethynyl)benzene
    • (o-Bromophenyl)phenylacetylene
    • 1-(2-Bromophenyl)-2-phenylethyne
    • 1-Bromo-2-(phenylethynyl)benzene
    • 2-(Phenylethynyl)bromobenzene
    • 2-(Phenylethynyl)phenyl bromide
    • 2-Bromotolan
    • Acetylene,(o-bromophenyl)phenyl- (6CI,8CI)
    • Benzene, 1-bromo-2-(phenylethynyl)- (9CI)
    • AKOS015967435
    • 1-BROMO-2-PHENYLETHYNYL-BENZENE
    • 2-bromodiphenylacetylene
    • 21375-88-2
    • CS-0333622
    • SCHEMBL1920588
    • IFCMLNNQRSTEGN-UHFFFAOYSA-N
    • DTXSID50452696
    • tolanylbromide
    • starbld0009777
    • G64328
    • MFCD09033703
    • Inchi: 1S/C14H9Br/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H
    • InChI Key: IFCMLNNQRSTEGN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C#CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 255.98877
  • Monoisotopic Mass: 255.98876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

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Benzene,1-bromo-2-(2-phenylethynyl)- Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:21375-88-2)1-BROMO-2-PHENYLETHYNYL-BENZENE
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Quantity:200kg
Purity:99.9%
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Amadis Chemical Company Limited
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(CAS:21375-88-2)Benzene,1-bromo-2-(2-phenylethynyl)-
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:33
Price ($):230.0
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Additional information on Benzene,1-bromo-2-(2-phenylethynyl)-

Recent Advances in the Study of Benzene,1-bromo-2-(2-phenylethynyl)- (CAS: 21375-88-2) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound Benzene,1-bromo-2-(2-phenylethynyl)- (CAS: 21375-88-2) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This aromatic alkyne derivative serves as a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures through cross-coupling reactions. Recent studies have explored its utility in click chemistry applications, where its terminal alkyne moiety enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation and probe development.

In the context of medicinal chemistry, researchers have investigated 21375-88-2 as a precursor for the synthesis of various biologically active compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in generating novel kinase inhibitors through palladium-catalyzed Sonogashira coupling reactions. The resulting compounds showed promising activity against several cancer-associated protein kinases, with IC50 values in the low micromolar range. The bromo substituent at the benzene ring provides an excellent handle for further functionalization, making this compound particularly valuable for structure-activity relationship (SAR) studies.

From a mechanistic perspective, recent computational chemistry studies have shed light on the electronic properties of Benzene,1-bromo-2-(2-phenylethynyl)-. Density functional theory (DFT) calculations reveal that the conjugated system formed by the phenylacetylene moiety significantly influences the compound's reactivity profile. These insights have guided the development of more efficient synthetic protocols for its utilization in complex molecule assembly, as reported in a 2024 ACS Catalysis publication detailing optimized conditions for its participation in domino coupling-cyclization reactions.

In the field of chemical biology, 21375-88-2 has emerged as a valuable tool for probe development. A recent Nature Chemical Biology paper described its incorporation into activity-based protein profiling (ABPP) probes, where it served as the recognition element for certain cysteine proteases. The researchers noted that the compound's balanced hydrophobicity and structural rigidity contributed to improved target selectivity compared to previously used alkyne-containing probes. This application highlights the growing importance of such building blocks in functional proteomics and target identification studies.

The pharmaceutical industry has shown increasing interest in derivatives of 21375-88-2 for drug discovery programs. Several patent applications filed in 2023-2024 disclose its use in the synthesis of potential therapeutics for neurodegenerative diseases. The compound's ability to serve as a molecular scaffold for blood-brain barrier permeable agents has been particularly noted. However, challenges remain in optimizing the pharmacokinetic properties of resulting drug candidates, as the aromatic alkyne moiety can sometimes lead to metabolic instability, according to recent ADME studies published in Drug Metabolism and Disposition.

Looking forward, research on Benzene,1-bromo-2-(2-phenylethynyl)- is expected to expand into new areas, including materials science and nanotechnology. Preliminary studies suggest potential applications in molecular electronics and as building blocks for metal-organic frameworks (MOFs). The compound's unique combination of structural features - an electron-withdrawing bromo group coupled with an electron-rich phenylacetylene moiety - creates interesting possibilities for designing functional materials with tailored electronic properties. As synthetic methodologies continue to advance, we anticipate seeing broader applications of this versatile compound across multiple scientific disciplines.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:21375-88-2)1-BROMO-2-PHENYLETHYNYL-BENZENE
sfd10703
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:21375-88-2)Benzene,1-bromo-2-(2-phenylethynyl)-
A1025965
Purity:99%
Quantity:1g
Price ($):230.0
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